Cas no 38207-37-3 (3-cis-Hydroxyglipizide)
3-cis-Hydroxyglipizide Chemical and Physical Properties
Names and Identifiers
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- 3-cis-Hydroxyglipizide
- N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide
- N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide
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- Inchi: 1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m0/s1
- InChI Key: GZLIUWBDTXQVBY-DLBZAZTESA-N
- SMILES: S(C1C=CC(=CC=1)CCNC(C1C=NC(C)=CN=1)=O)(NC(N[C@H]1CCC[C@H](C1)O)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 735
- XLogP3: 0.8
- Topological Polar Surface Area: 159
3-cis-Hydroxyglipizide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H942663-0.5mg |
3-cis-Hydroxyglipizide |
38207-37-3 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
| TRC | H942663-2.5mg |
3-cis-Hydroxyglipizide |
38207-37-3 | 2.5mg |
$896.00 | 2023-05-18 | ||
| TRC | H942663-5mg |
3-cis-Hydroxyglipizide |
38207-37-3 | 5mg |
$1642.00 | 2023-05-18 | ||
| TRC | H942663-50mg |
3-cis-Hydroxyglipizide |
38207-37-3 | 50mg |
$ 15000.00 | 2023-09-07 | ||
| TRC | H942663-.5mg |
3-cis-Hydroxyglipizide |
38207-37-3 | 5mg |
$207.00 | 2023-05-18 |
3-cis-Hydroxyglipizide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-cis-Hydroxyglipizide
Introduction to 3-cis-Hydroxyglipizide (CAS No. 38207-37-3)
3-cis-Hydroxyglipizide, identified by the Chemical Abstracts Service Number (CAS No.) 38207-37-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to the glipizide class, which is well-known for its role as an oral antidiabetic agent. Specifically, 3-cis-Hydroxyglipizide is a metabolite of glipizide, a second-generation sulfonylurea used to treat non-insulin-dependent diabetes mellitus (NIDDM). The structural modification of glipizide into its metabolites, such as 3-cis-Hydroxyglipizide, provides valuable insights into the drug's pharmacokinetics and potential therapeutic applications.
The synthesis and characterization of 3-cis-Hydroxyglipizide have been subjects of extensive research due to its relevance in understanding the metabolic pathways of sulfonylureas. The stereochemistry of this compound, particularly the cis-hydroxy group, plays a crucial role in its biological activity and interactions with biological targets. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been employed to elucidate the detailed structure of 3-cis-Hydroxyglipizide, confirming its molecular formula and connectivity.
In recent years, there has been growing interest in the pharmacological properties of sulfonylurea metabolites like 3-cis-Hydroxyglipizide. Studies have demonstrated that these metabolites can exhibit distinct pharmacological effects compared to their parent compounds. For instance, research suggests that 3-cis-Hydroxyglipizide may possess partial agonistic activity at certain receptors, which could be exploited for developing novel therapeutic strategies. This finding aligns with the broader trend in drug development towards identifying and utilizing active metabolites for enhanced therapeutic outcomes.
The metabolic stability of 3-cis-Hydroxyglipizide is another critical aspect that has been thoroughly investigated. Understanding how this metabolite is processed within the body helps in predicting its half-life and potential side effects. Computational modeling and in vitro studies have been instrumental in predicting the metabolic fate of 3-cis-Hydroxyglipizide, providing a foundation for designing more effective and safer sulfonylurea-based drugs. These studies also contribute to the development of personalized medicine approaches, where individual variations in metabolism can be accounted for in drug dosing regimens.
Moreover, the role of 3-cis-Hydroxyglipizide in drug-drug interactions has been a focal point of research. Sulfonylureas are known to interact with various medications, leading to potential therapeutic challenges. By studying the metabolism and interactions of 3-cis-Hydroxyglipizide, researchers can better understand how these interactions occur at a molecular level. This knowledge is crucial for clinicians who need to manage multiple medications simultaneously, ensuring optimal patient care and minimizing adverse effects.
Recent advancements in analytical chemistry have enabled more precise quantification of 3-cis-Hydroxyglipizide in biological matrices. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) offer high sensitivity and specificity, allowing for accurate measurement even at low concentrations. These analytical methods are essential for clinical studies investigating the pharmacokinetics and pharmacodynamics of sulfonylurea drugs and their metabolites.
The regulatory landscape for drugs like glipizide and its metabolites is also shaped by ongoing research on compounds such as 3-cis-Hydroxyglipizide. Regulatory agencies require comprehensive data on the safety and efficacy of all chemical entities present in a drug formulation, including metabolites. This necessitates rigorous testing and documentation, which can be facilitated by advancements in synthetic chemistry and analytical techniques. The development of robust methods for producing and analyzing 3-cis-Hydroxyglipizide ensures that it meets the stringent standards required for pharmaceutical use.
In conclusion, 3-cis-Hydroxyglipizide (CAS No. 38207-37-3) represents a significant area of research within pharmaceutical chemistry. Its study contributes to our understanding of sulfonylurea metabolism, pharmacological activity, and potential therapeutic applications. As research continues to uncover new insights into this compound, it holds promise for improving diabetes management and advancing personalized medicine approaches. The ongoing exploration of 3-cis-Hydroxyglipizide underscores the dynamic nature of pharmaceutical research and its impact on patient care.
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